molecular formula C11H20ClNO2 B3043895 Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 949153-20-2

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B3043895
CAS No.: 949153-20-2
M. Wt: 233.73
InChI Key: CKNORKMTOWRWJM-UHFFFAOYSA-N
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Description

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 949153-20-2 . It has a molecular weight of 233.74 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO2.ClH/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10;/h2-8,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Role in Plant Biology and Ethylene Production

Research has explored the significance of compounds related to ethylene production in plants. Ethylene, a simple two-carbon atom molecule, plays a crucial role in plant biology, influencing processes like growth, development, and stress responses. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), showcases the complexity of ethylene's biological effects, including its transport mechanisms and signaling pathways in plants under stress conditions (B. V. D. Poel & D. Straeten, 2014). This research underscores the potential for studying Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride in the context of plant hormone research, particularly relating to ethylene and its precursors.

Environmental and Toxicological Studies

Studies on ethyl carbamate (urethane) and similar compounds reveal concerns about their presence in foods and beverages, highlighting the importance of understanding their environmental and health impacts. Ethyl carbamate, for instance, has been identified as a probable human carcinogen, prompting research into its formation mechanisms and strategies for reducing its levels in consumer products (J. Weber & V. Sharypov, 2009). Such studies may inform research on this compound by highlighting the need for toxicity assessments and environmental impact analyses.

Biochemical and Pharmacological Research

The exploration of biochemical pathways and the pharmacological potential of compounds is a critical area of scientific research. For example, the study of FTY720, an immunosuppressant, illustrates the investigation into the mechanisms of action, including activation of sphingosine-1-phosphate receptors and potential antitumor efficacy in cancer models (Li Zhang et al., 2013). This approach to understanding the molecular and cellular effects of compounds could be applied to this compound, particularly in the context of its potential pharmacological applications or interactions with biological systems.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10;/h2-8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNORKMTOWRWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride

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